molecular formula C12H12ClN3O B1454255 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide CAS No. 1153508-34-9

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide

Cat. No.: B1454255
CAS No.: 1153508-34-9
M. Wt: 249.69 g/mol
InChI Key: IXYXTMLQFKAAED-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a synthetic organic compound that features a chloro-substituted propanamide group attached to a phenyl ring, which is further substituted with an imidazole ring

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The imidazole ring in its structure allows it to form hydrogen bonds and coordinate with metal ions, which are essential for enzyme activity. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, this compound can bind to proteins involved in signal transduction pathways, modulating their function and affecting downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring in its structure allows it to bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by coordinating with the heme iron in their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its specific effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

    Oxidation Products: Corresponding oxides.

    Reduction Products: Reduced derivatives.

    Substitution Products: Derivatives with substituted nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(1H-imidazol-2-yl)phenyl]propanamide: Similar structure but with the imidazole ring substituted at a different position.

    2-chloro-N-[4-(1H-benzimidazol-4-yl)phenyl]propanamide: Contains a benzimidazole ring instead of an imidazole ring.

    2-chloro-N-[4-(1H-pyrazol-4-yl)phenyl]propanamide: Features a pyrazole ring instead of an imidazole ring.

Uniqueness

2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-N-[4-(1H-imidazol-5-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8(13)12(17)16-10-4-2-9(3-5-10)11-6-14-7-15-11/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYXTMLQFKAAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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